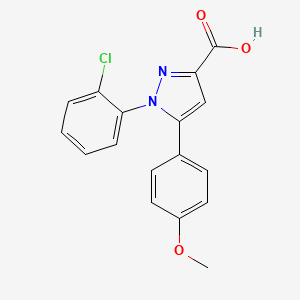![molecular formula C10H12F6N2O B3008348 3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856027-37-6](/img/structure/B3008348.png)
3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole, commonly known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of TFP is not well understood. However, it is believed that TFP acts as a nucleophile and forms covalent bonds with various biological molecules, including proteins and nucleic acids. This covalent modification alters the structure and function of these molecules, leading to the observed biological effects.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including acetylcholinesterase, cyclooxygenase, and lipoxygenase. TFP has also been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses. In addition, TFP has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
TFP has several advantages for lab experiments. It is readily available, easy to handle, and has good stability. TFP is also highly reactive, making it an excellent building block for the synthesis of various compounds. However, TFP has some limitations. It is highly toxic and can pose a risk to researchers if not handled properly. In addition, TFP is expensive, which can limit its use in some experiments.
Zukünftige Richtungen
TFP has shown promising potential for various applications in scientific research. Some future directions for TFP research include:
1. Development of new drugs: TFP can be used as a building block for the synthesis of new drugs with improved efficacy and reduced side effects.
2. Agrochemicals: TFP can be used in the development of new agrochemicals with improved properties, including increased resistance to pests and diseases.
3. Materials: TFP can be used in the synthesis of new materials with improved properties, including increased strength, durability, and resistance to corrosion.
4. Fluorinated pyrazoles: Further research can be done on the biological activities of fluorinated pyrazoles synthesized using TFP as a building block.
Conclusion:
In conclusion, TFP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP has been widely used in the development of new drugs, agrochemicals, and materials. It has several biochemical and physiological effects and has shown promising potential for various applications in scientific research. However, TFP is highly toxic and can pose a risk to researchers if not handled properly. Further research is needed to fully understand the mechanism of action of TFP and its potential applications in scientific research.
Synthesemethoden
TFP is synthesized by reacting 3,3,3-trifluoropropyl bromide with 3,3,3-trifluoropropoxy methyl pyrazole in the presence of a base. The reaction yields TFP in good yield and high purity.
Wissenschaftliche Forschungsanwendungen
TFP has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the development of new drugs, agrochemicals, and materials. TFP is also used in the synthesis of fluorinated pyrazoles, which have shown promising biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Eigenschaften
IUPAC Name |
3-(3,3,3-trifluoropropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F6N2O/c11-9(12,13)2-5-18-4-1-8(17-18)7-19-6-3-10(14,15)16/h1,4H,2-3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZIHNGAXHAGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1COCCC(F)(F)F)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B3008265.png)
![2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B3008268.png)




![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)


![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3008279.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide](/img/structure/B3008280.png)


![1,3,7-trimethyl-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3008287.png)